![molecular formula C20H25NO3 B14147422 Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- CAS No. 89220-92-8](/img/structure/B14147422.png)
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- is a complex organic compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both ether and amine functional groups, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials . A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific compound Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-, the synthesis might involve the following steps:
Coupling Reaction: The initial step could involve the coupling of 2-ethoxyphenol with a suitable chloromethyl morpholine derivative.
Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of any remaining functional groups to yield the desired compound.
Industrial Production Methods
Industrial production of morpholine derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency . The use of transition metal catalysts, such as palladium or copper, can facilitate the cyclization and coupling reactions under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted morpholine derivatives
Applications De Recherche Scientifique
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylmethyl group can interact with hydrophobic pockets in proteins, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with only the morpholine ring and no additional substituents.
2-(2-Methoxyphenoxy)methylmorpholine: Similar structure but with a methoxy group instead of an ethoxy group.
Chlorinated 2,2-disubstituted morpholines: Contain chlorine atoms and are used in asymmetric synthesis.
Propriétés
Numéro CAS |
89220-92-8 |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-benzyl-2-[(2-ethoxyphenyl)methoxy]morpholine |
InChI |
InChI=1S/C20H25NO3/c1-2-22-19-11-7-6-10-18(19)16-24-20-15-21(12-13-23-20)14-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3 |
Clé InChI |
OUCTXKQVYKZVQI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1COC2CN(CCO2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



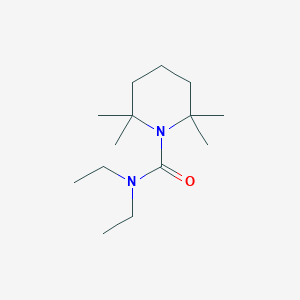
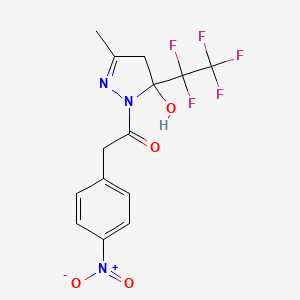

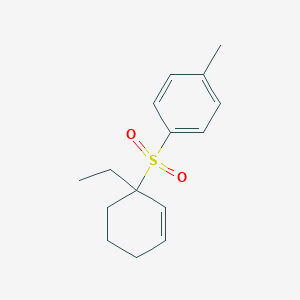

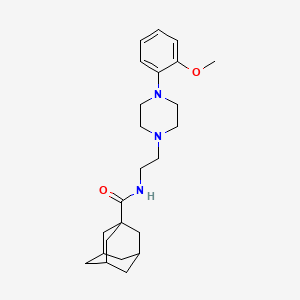
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
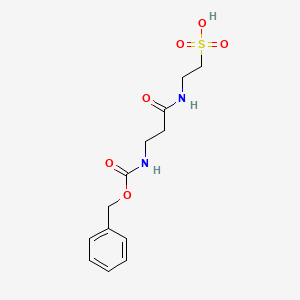
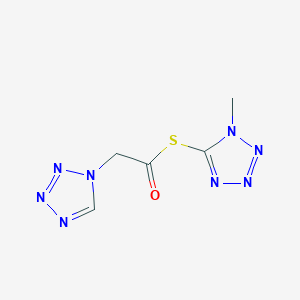
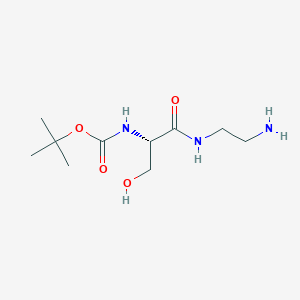
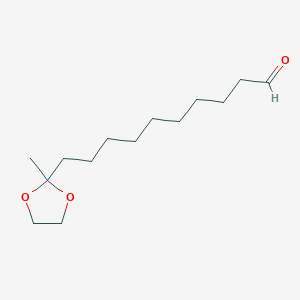
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
